molecular formula C98H147N25O30S3 B10822663 variant MCH

variant MCH

Cat. No.: B10822663
M. Wt: 2251.6 g/mol
InChI Key: OLHBYHJFEIBGCZ-HUSDBPEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of variant melanin-concentrating hormone involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of variant melanin-concentrating hormone follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography, ensuring the removal of impurities and achieving the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Variant melanin-concentrating hormone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Variant melanin-concentrating hormone has a wide range of scientific research applications:

Mechanism of Action

Variant melanin-concentrating hormone exerts its effects by binding to melanin-concentrating hormone receptors, primarily melanin-concentrating hormone receptor 1. This binding activates downstream signaling pathways, including the cyclic adenosine monophosphate pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various physiological processes, such as feeding behavior, energy expenditure, and arousal .

Comparison with Similar Compounds

Uniqueness: Variant melanin-concentrating hormone is unique due to its synthetic nature, allowing for precise modifications and the study of structure-function relationships. It provides a valuable tool for understanding the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents .

Properties

Molecular Formula

C98H147N25O30S3

Molecular Weight

2251.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1

InChI Key

OLHBYHJFEIBGCZ-HUSDBPEESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.